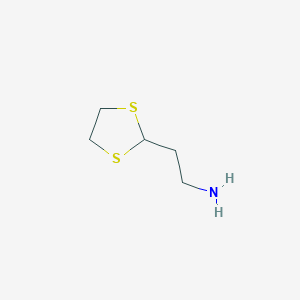

2-(1,3-Dithiolan-2-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dithiolan-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJHWKQEVUWJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of 1,3 Dithiolane Moieties in Organic Synthesis

The 1,3-dithiolane (B1216140) ring system, a sulfur-containing heterocycle, holds a prominent position in the toolkit of synthetic organic chemists. wikipedia.orgchemicalbook.com Its primary and most well-known application is as a protecting group for carbonyl compounds, specifically aldehydes and ketones. organic-chemistry.orgacs.org This protection is achieved by reacting the carbonyl compound with 1,2-ethanedithiol (B43112) under acidic conditions, effectively masking the electrophilic nature of the carbonyl carbon. chemicalbook.comorganic-chemistry.org The resulting dithiolane is stable under a variety of reaction conditions, including those involving nucleophiles and bases, making it a robust shield during multi-step syntheses. acs.orgyoutube.com Deprotection, or the regeneration of the original carbonyl group, can be accomplished using various reagents, although it can sometimes require specific and sometimes harsh conditions. organic-chemistry.org

Beyond its role in protection, the 1,3-dithiolane moiety is instrumental in "umpolung" chemistry, a concept that inverts the normal polarity of a functional group. researchgate.net The protons on the carbon atom between the two sulfur atoms (the C2 position) are acidic and can be removed by a strong base. wikipedia.orgyoutube.com This generates a nucleophilic carbanion, an acyl anion equivalent, which can then react with various electrophiles to form new carbon-carbon bonds. researchgate.net This strategy allows for the construction of complex molecular frameworks that would be challenging to assemble using traditional synthetic methods. researchgate.net However, it is important to note that 1,3-dithiolanes can undergo ring fragmentation upon deprotonation at the C2 position, a reaction that can be harnessed for the synthesis of dithiocarboxylates. acs.org

Fundamental Reactivity and Utility of Primary Amines in Building Complex Molecular Architectures

Primary amines are fundamental building blocks in organic synthesis, characterized by the presence of a nitrogen atom bonded to two hydrogen atoms and one organic substituent. numberanalytics.com The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character to primary amines. numberanalytics.comstudymind.co.uklibretexts.org This dual reactivity allows them to participate in a vast array of chemical transformations, making them indispensable for the construction of diverse and complex molecules.

As bases, primary amines readily accept protons from acids to form ammonium (B1175870) salts. numberanalytics.combritannica.com Their nucleophilicity is central to many key reactions, including nucleophilic substitution reactions with alkyl halides to form secondary amines, which can be further alkylated. numberanalytics.compressbooks.pub They also react with acyl chlorides and acid anhydrides in nucleophilic addition-elimination reactions to produce amides. studymind.co.uk Furthermore, primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. britannica.com This imine formation is a crucial step in reductive amination, a powerful method for synthesizing amines. pressbooks.pub The versatility of primary amines is further highlighted by their reactions with nitrous acid, which can be used to distinguish between primary, secondary, and tertiary amines. libretexts.org

Bridging Chemical Functionalities: Interplay Between Thioacetal and Primary Amine Groups in 2 1,3 Dithiolan 2 Yl Ethan 1 Amine

De Novo Construction of the 1,3-Dithiolane Ring System

The formation of the 1,3-dithiolane ring is a cornerstone of many synthetic routes. This section details the primary methods for its construction.

Thioacetalization of Carbonyl Precursors Utilizing 1,2-Ethanedithiol (B43112)

The most common and direct method for the synthesis of 1,3-dithiolanes is the thioacetalization of carbonyl compounds with 1,2-ethanedithiol. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with 1,2-ethanedithiol, typically catalyzed by a Brønsted or Lewis acid. wikipedia.orgorganic-chemistry.org The process proceeds through a hemithioacetal intermediate. wikipedia.org A wide array of catalysts has been developed to facilitate this transformation under mild and efficient conditions, often with high chemoselectivity for aldehydes over ketones. organic-chemistry.org

The general reaction is as follows: RCHO + HSCH2CH2SH --(Catalyst)--> R-CH(SCH2CH2S) + H2O

Various catalytic systems have been reported to be effective for this transformation, each with its own advantages in terms of reaction conditions, yields, and substrate scope.

Table 1: Catalysts for the Thioacetalization of Carbonyl Compounds with 1,2-Ethanedithiol

| Catalyst | Substrate | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| POCl₃-Montmorillonite | Aromatic Aldehydes & Ketones | CH₂Cl₂ | Room Temp. | Good to Excellent | tandfonline.com |

| Yttrium Triflate | Aldehydes | Not specified | Not specified | High | organic-chemistry.org |

| Tungstophosphoric Acid | Aldehydes & Ketones | Solvent-free | Not specified | Excellent | organic-chemistry.orgorganic-chemistry.org |

| Iodine | Aldehydes & Ketones | Not specified | Mild | High | organic-chemistry.orgorganic-chemistry.org |

| Hafnium Trifluoromethanesulfonate | Aldehydes & Ketones | Not specified | Mild | High | organic-chemistry.orgorganic-chemistry.org |

| Perchloric Acid on Silica (B1680970) Gel | Aldehydes & Ketones | Solvent-free | Room Temp. | High | organic-chemistry.org |

| Copper bis(dodecyl sulfate) | Aldehydes & Ketones | Water | Room Temp. | High | organic-chemistry.org |

Cycloaddition Reactions Leading to 1,3-Dithiolane Derivatives

Cycloaddition reactions provide an alternative and powerful approach to the synthesis of the 1,3-dithiolane ring system, often allowing for the introduction of diverse functionalities. One notable method involves the reaction of epoxides with carbon disulfide. researchgate.netresearchgate.netresearcher.life This reaction can lead to the formation of 1,3-dithiolane-2-thiones or 1,3-dithiolan-2-ones, depending on the reaction conditions and catalysts employed. researchgate.netresearchgate.netresearcher.life For instance, N-heterocyclic carbenes have been shown to catalyze the reaction of epoxides and carbon disulfide to selectively yield 1,3-dithiolane-2-thiones. researchgate.net High-pressure conditions have also been utilized to promote the reaction between oxiranes and carbon disulfide to produce 1,3-dithiolan-2-ones as the major product. researcher.life

Another significant cycloaddition strategy is the 1,3-dipolar cycloaddition. acs.orgwikipedia.orgnumberanalytics.com This class of reactions involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.orgnumberanalytics.com For example, the 1,3-dipolar cycloaddition of trans-2-methylene-1,3-dithiolane 1,3-dioxide with nitrones has been investigated, leading to the formation of functionalized 1,3-dithiolane derivatives. acs.org

Regioselective Introduction and Transformation of the Ethan-1-amine Chain

Once the 1,3-dithiolane ring is established, the subsequent introduction and elaboration of the ethan-1-amine side chain are crucial steps in the synthesis of the target compound.

Reductive Amination Pathways for Amine Formation

Reductive amination is a highly effective method for the formation of amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this would typically involve the reductive amination of 2-(1,3-dithiolan-2-yl)acetaldehyde. This two-step, one-pot process first involves the formation of an imine or enamine intermediate from the aldehyde and an amine (such as ammonia (B1221849) or a primary amine), which is then reduced in situ to the desired amine. masterorganicchemistry.comnih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comnih.gov

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics | Reference |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, also selective for imines. | masterorganicchemistry.com |

| Phenylsilane (with Dibutyltin Dichloride catalyst) | Effective for anilines and dialkylamines, but not monoalkylamines. | organic-chemistry.org |

Nucleophilic Displacement and Alkylation Strategies for Amine Elaboration

Nucleophilic displacement reactions offer a classical and reliable route to the ethan-1-amine chain. A prominent example is the Gabriel synthesis, which provides a method for the synthesis of primary amines while avoiding over-alkylation. masterorganicchemistry.comnrochemistry.comlibretexts.orgorganic-chemistry.org This method involves the alkylation of potassium phthalimide (B116566) with a suitable substrate, such as 2-(2-haloethyl)-1,3-dithiolane. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the desired primary amine. masterorganicchemistry.comnrochemistry.com

The key steps of the Gabriel synthesis are:

Deprotonation of phthalimide to form the phthalimide anion. masterorganicchemistry.com

SN2 reaction of the phthalimide anion with an alkyl halide. masterorganicchemistry.com

Hydrolysis or hydrazinolysis to release the primary amine. masterorganicchemistry.comnrochemistry.com

Alternatively, direct alkylation of an amine with a suitable electrophile containing the 1,3-dithiolane moiety can be employed, although this can sometimes lead to mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.com

Multi-Component Reactions Incorporating the Aminoethyl Moiety

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step. nih.govfrontiersin.org The Ugi four-component reaction (Ugi-4CR) is a particularly relevant MCR for the synthesis of α-aminoacyl amides. orgsyn.orgnih.govthieme-connect.de By carefully selecting the four components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—it is possible to construct a scaffold that can be further elaborated to yield the desired this compound or its derivatives. frontiersin.orgnih.gov For example, using 2-(1,3-dithiolan-2-yl)acetaldehyde as the aldehyde component in an Ugi reaction could directly incorporate the dithiolane-ethyl moiety into a more complex peptide-like structure. thieme-connect.de The versatility of the Ugi reaction allows for the rapid generation of a library of compounds with diverse functionalities. frontiersin.orgorgsyn.org

Chemo- and Diastereoselective Approaches in Synthesis

The synthesis of stereochemically defined molecules is a cornerstone of modern organic chemistry, particularly in the preparation of compounds with potential biological activity. For a molecule such as this compound, which contains a chiral center at the carbon atom adjacent to the nitrogen, controlling the stereochemistry is paramount. While specific literature on the diastereoselective synthesis of this exact molecule is scarce, established principles of asymmetric synthesis can be applied to its logical precursors.

A key strategy involves the stereoselective reduction of a prochiral ketone, such as 2-(1,3-dithiolan-2-yl)-1-ethanone. The reduction of the ketone to the corresponding alcohol creates the chiral center, which can then be converted to the amine. The diastereoselectivity of such a reduction can be controlled by various means, including the choice of reducing agent and the potential influence of other stereocenters in the molecule.

Reagent-Controlled Diastereoselective Reduction: The reduction of ketones can be highly diastereoselective, depending on the steric bulk of the hydride reagent. For instance, bulky reducing agents like L-Selectride typically favor the formation of the syn-diol, whereas less hindered reagents like Red-Al often yield the trans-diol as the major product. nih.gov While the target molecule's precursor is not a diol, the principles of steric approach control are directly applicable. The diastereomeric ratio is highly dependent on the specific substrate and reaction conditions.

Table 1: Illustrative Diastereoselectivity in Ketone Reduction

| Reducing Agent | Typical Major Diastereomer | Example Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| L-Selectride | syn | 84 : 16 | nih.gov |

| Red-Al | trans | 13 : 87 | nih.gov |

| Sodium Borohydride (NaBH4) | Variable, often low selectivity | ~ 1 : 1 | nih.gov |

| Lithium Aluminium Hydride (LiAlH4) | Variable, often low selectivity | ~ 1 : 1 | nih.gov |

Enantioselective Catalytic Reduction: To produce a single enantiomer of the target amine, an enantioselective reduction of the ketone precursor is a powerful strategy. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source, is a well-established method for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.govwikipedia.org This approach can yield products with high enantiomeric excess (ee). nih.gov

Chiral Auxiliaries: Another robust method for controlling stereochemistry involves the use of a chiral auxiliary. For example, an Evans oxazolidinone auxiliary could be acylated with a fragment containing the dithiolane moiety. Subsequent diastereoselective alkylation of the enolate, followed by cleavage of the auxiliary, would yield a chiral carboxylic acid derivative. This intermediate can then be converted to the target amine via standard functional group transformations, such as a Curtius or Hofmann rearrangement, with the stereocenter established early in the synthesis.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact and improve safety and efficiency. The synthesis of this compound and its isomers can be made more sustainable through several key approaches.

Green Solvents and Reaction Media: A primary focus of green chemistry is the replacement of volatile, toxic, and non-renewable organic solvents. text2fa.ir The synthesis of sulfur-containing heterocycles, including dithiolanes, has been successfully demonstrated in various green solvents. mdpi.com

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green medium for certain reactions. mdpi.com

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, have negligible vapor pressure and high thermal stability. They can act as both the solvent and catalyst, and their properties can be tuned by modifying the cation and anion. mdpi.com Brønsted-acidic ionic liquids have been shown to be effective recyclable catalysts for thioacetalization. organic-chemistry.org

Bio-based Solvents: Solvents derived from renewable biomass, such as glycerol (B35011) (a byproduct of biodiesel production), Cyrene, and γ-Valerolactone (GVL), are becoming popular alternatives to petroleum-based solvents. numberanalytics.comfrontiersin.orgresearchgate.net They offer benefits such as biodegradability and lower toxicity. numberanalytics.comsigmaaldrich.com

Table 2: Comparison of Conventional and Green Solvents for Heterocyclic Synthesis

| Solvent Type | Examples | Advantages | Reference |

|---|---|---|---|

| Conventional | Dichloromethane, Toluene, Hexane | Well-established, good solubilizing power | mdpi.com |

| Green - Aqueous | Water | Non-toxic, non-flammable, inexpensive | mdpi.com |

| Green - Ionic Liquid | [BMIM]PF6, [EtNH3]NO3 | Low vapor pressure, recyclable, tunable properties | mdpi.com |

| Green - Bio-derived | Glycerol, Cyrene, GVL, Bio-ethanol | Renewable source, biodegradable, lower toxicity | numberanalytics.comresearchgate.netsigmaaldrich.com |

Alternative Energy Sources and Catalysis: Shifting from conventional heating to alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption. mdpi.com Furthermore, the development of efficient and recyclable catalysts is a key green principle. The use of solid-supported catalysts, such as perchloric acid on silica gel (HClO4-SiO2) or tungstophosphoric acid, facilitates easy separation and reuse, minimizing waste. organic-chemistry.org Biocatalysis, employing enzymes like ketoreductases for stereoselective reductions, represents an exceptionally green approach, as reactions occur in water under mild conditions with high selectivity. alaska.edu

Atom Economy and Greener Reagents: Improving atom economy involves designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. The use of elemental sulfur as the sulfur source for creating sulfur heterocycles is an attractive strategy due to its low cost, availability, and high atom economy compared to other sulfurating agents. researchgate.netthieme-connect.com

Continuous Flow Synthesis: Modern manufacturing is moving from traditional batch processing to continuous flow synthesis. Flow chemistry offers enhanced safety (handling smaller volumes of reactive intermediates at any given time), better process control (temperature, pressure), and easier scalability. frontiersin.org This methodology has been successfully applied to the synthesis of other nitrogen- and sulfur-containing heterocycles and is a promising green approach for the production of this compound. nih.gov

Reactivity Profiles of the 1,3-Dithiolane Moiety

The 1,3-dithiolane group is a thioacetal, primarily utilized as a protecting group for carbonyl compounds due to its stability under both acidic and basic conditions. asianpubs.org Its reactivity is centered on its cleavage to regenerate the parent carbonyl group and transformations involving the sulfur atoms.

Deprotection and Cleavage Mechanisms of Thioacetals

The deprotection of 1,3-dithiolanes to regenerate the corresponding carbonyl compound is a crucial transformation in organic synthesis. asianpubs.org This process typically requires specific reagents to facilitate the cleavage of the carbon-sulfur bonds.

Mechanistically, the cleavage often involves an initial interaction of a sulfur atom with an electrophilic species or an oxidant. For instance, methods using heavy metal salts like mercuric chloride (HgCl₂) proceed via coordination of the mercury salt to the sulfur atoms, weakening the C-S bonds and facilitating hydrolysis to the carbonyl compound. asianpubs.orgyoutube.com

Photodeprotection methods have also been developed. These can involve an electron transfer from the dithiolane to a triplet sensitizer, forming a dithiane radical cation which then undergoes fragmentation. acs.orgconicet.gov.ar The presence of oxygen is often essential for good conversion yields in these photochemical reactions. conicet.gov.ar

Additionally, some deprotection methods show tolerance for amine groups within the same molecule. For example, a protocol using 30% aqueous hydrogen peroxide activated by an iodine catalyst in water with a surfactant has been shown to be effective for deprotecting dithiolanes without affecting amine functionalities. organic-chemistry.org

Table 1: Selected Reagents for Dithiolane Deprotection

| Reagent/System | Conditions | Comments | Reference |

|---|---|---|---|

| Polyphosphoric Acid (PPA) and Acetic Acid (HOAc) | 20-45 °C, 3-8 h | A simple and mild method for deprotection. asianpubs.org | asianpubs.org |

| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, Room Temperature | Neutral conditions, efficient for hydrolysis. organic-chemistry.org | organic-chemistry.org |

| Hydrogen Peroxide / Iodine | Water, SDS | Tolerates phenol (B47542) and amino protecting groups. organic-chemistry.org | organic-chemistry.org |

| Tetraethylammonium superoxide | DMF, Room Temperature, 3-7 h | Mild conditions, generated in situ. | |

| Photodeprotection with Thiapyrylium | Acetonitrile, >350 nm light | Involves electron transfer and requires oxygen. conicet.gov.ar | conicet.gov.ar |

Oxidative Transformations of the Dithiolane Ring (e.g., to sulfoxides, sulfones)

The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation, leading to the formation of sulfoxides and, upon further oxidation, sulfones. acsgcipr.orgjchemrev.com The selective oxidation to the sulfoxide (B87167) is often desired, but over-oxidation to the sulfone can occur. acsgcipr.org

A variety of oxidizing agents can be used for this transformation, including hydrogen peroxide, peroxy acids, and ceric ammonium (B1175870) nitrate. organic-chemistry.orgorganic-chemistry.org The choice of reagent and reaction conditions determines the outcome. For instance, using one equivalent of an oxidant under controlled conditions typically favors the formation of the sulfoxide. acsgcipr.org The initial oxidation to the sulfoxide is generally faster than the subsequent oxidation to the sulfone. researchgate.net

Catalytic methods are often employed to achieve higher selectivity and use more environmentally benign terminal oxidants like H₂O₂. acsgcipr.orgjchemrev.com For example, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with high yields, while niobium carbide under similar conditions yields the corresponding sulfones. organic-chemistry.org

Table 2: Reagents for Oxidation of Dithiolanes

| Reagent/System | Product | Comments | Reference |

|---|---|---|---|

| Hydrogen Peroxide / Tantalum Carbide (catalyst) | Sulfoxide | High yield for sulfoxide formation. organic-chemistry.org | organic-chemistry.org |

| Hydrogen Peroxide / Niobium Carbide (catalyst) | Sulfone | Efficiently affords the corresponding sulfone. organic-chemistry.org | organic-chemistry.org |

| Ceric Ammonium Nitrate / Sodium Bromate | Sulfoxide | CAN supported on silica gel. organic-chemistry.org | organic-chemistry.org |

| Urea-Hydrogen Peroxide | Sulfoxide or Sulfone | Solid-state oxidation. organic-chemistry.org | organic-chemistry.org |

Rearrangement Reactions Involving Dithiolane Systems

While less common than deprotection or oxidation, rearrangement reactions involving the 1,3-dithiolane ring can occur under specific conditions. These are often complex processes that can lead to significant structural changes.

One notable example involves the tandem reaction of 2-acetylmethylene-1,3-dithiolanes with primary amines at elevated temperatures. This reaction proceeds via fragmentation of the dithiolane ring, involving C-S bond cleavage, to form functionalized thioamides. lnu.edu.cn This process represents an unusual reactivity pattern for the dithiolane system.

In a broader context, rearrangement reactions in organic chemistry involve the migration of a group from one atom to another within the same molecule, leading to a structural isomer. wikipedia.orgwiley-vch.de Such reactions can be initiated by various factors, including the formation of reactive intermediates like carbocations or ylides. wiley-vch.denih.gov For dithiolane systems, such rearrangements are not typical but can be induced under specific, often forcing, conditions.

Transformational Chemistry of the Primary Ethan-1-amine Group

The primary amine group in this compound is a potent nucleophile and a base, making it amenable to a wide range of chemical transformations.

Amidation and Ureation Reactions

Primary amines readily undergo acylation with carboxylic acid derivatives such as acyl chlorides or anhydrides to form amides. masterorganicchemistry.com This is a fundamental reaction in organic synthesis. The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Transamidation, the reaction of an amide with an amine, is another method to form new amides. organic-chemistry.org This reaction can be catalyzed by various reagents, including L-proline or iron(III) salts. organic-chemistry.orgnih.gov

Ureation involves the reaction of the primary amine with an isocyanate to form a urea (B33335) derivative. This reaction is typically very efficient and proceeds via the nucleophilic attack of the amine on the central carbon atom of the isocyanate.

Formation of Imines and Related Condensation Products

Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgyoutube.com The optimal pH for imine formation is generally around 4 to 5. libretexts.orgchemistrysteps.comjove.com At a lower pH, the amine becomes protonated and non-nucleophilic, while at a higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its removal as water. chemistrysteps.comjove.com

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer steps to form a carbinolamine intermediate. youtube.comchemistrysteps.com Subsequent protonation of the hydroxyl group makes it a good leaving group (water), which is eliminated to form an iminium ion. Deprotonation of the iminium ion yields the final imine product. libretexts.orgchemistrysteps.com

Table 3: General Reactions of the Primary Amine Group

| Reaction Type | Reactant | Product | General Conditions | Reference |

|---|---|---|---|---|

| Amidation | Acyl Chloride/Anhydride | Amide | Base (e.g., pyridine, triethylamine) | masterorganicchemistry.com |

| Ureation | Isocyanate | Urea | Typically no catalyst needed | N/A |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) | Mildly acidic (pH ~4-5), removal of water | masterorganicchemistry.comlibretexts.orgchemistrysteps.com |

N-Alkylation and N-Acylation Reactions

The primary amine functionality of this compound serves as a nucleophilic center, readily participating in N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's structure and properties.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with various alkylating agents, such as alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reactivity in these reactions is influenced by factors such as the nature of the alkylating agent, the solvent, and the temperature. Generally, primary amines can undergo single or multiple alkylations, leading to secondary, tertiary amines, and even quaternary ammonium salts. The control of the degree of alkylation is a common challenge in amine chemistry.

N-Acylation: The amine group also reacts with acylating agents like acyl chlorides and acid anhydrides to form amides. This reaction is typically a nucleophilic acyl substitution. The lone pair of the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride) and form the stable amide bond. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

While specific literature detailing extensive N-alkylation and N-acylation studies on this compound is not abundant, the general principles of amine reactivity provide a strong basis for predicting its behavior. The following table outlines hypothetical, yet chemically reasonable, reaction conditions for the N-alkylation and N-acylation of the title compound based on established synthetic protocols for primary amines.

| Reaction Type | Reagent | Solvent | Base | Temperature | Product | Hypothetical Yield |

| N-Alkylation | Methyl Iodide | Acetonitrile | K₂CO₃ | Room Temp. | N-Methyl-2-(1,3-dithiolan-2-yl)ethan-1-amine | Moderate to High |

| N-Alkylation | Benzyl Bromide | DMF | Et₃N | 50 °C | N-Benzyl-2-(1,3-dithiolan-2-yl)ethan-1-amine | Moderate to High |

| N-Acylation | Acetyl Chloride | Dichloromethane | Pyridine | 0 °C to Room Temp. | N-(2-(1,3-Dithiolan-2-yl)ethyl)acetamide | High |

| N-Acylation | Benzoyl Chloride | THF | NaOH (aq) | Room Temp. | N-(2-(1,3-Dithiolan-2-yl)ethyl)benzamide | High |

Bifunctional Reactivity: Collaborative and Competitive Pathways

The presence of both a nucleophilic amine and a dithiolane ring within the same molecule opens up the possibility of bifunctional reactivity. This can manifest as either collaborative pathways, where both functional groups participate in a concerted or sequential manner to achieve a specific transformation, or competitive pathways, where reagents can react at either the nitrogen or the sulfur-containing ring.

Research on derivatives of this compound has shown that the dithiolane ring can undergo fragmentation under certain conditions, particularly in the presence of amines and upon heating. For instance, studies on 2-acetylmethylene-1,3-dithiolanes have demonstrated that the C-S bonds of the dithiolane ring can cleave in the presence of primary amines. This suggests a potential competitive pathway where, under harsh conditions, an external amine or even a second molecule of this compound could induce ring-opening instead of or alongside N-alkylation or N-acylation.

The outcome of the reaction is likely to be highly dependent on the reaction conditions. Milder conditions would favor selective reaction at the more nucleophilic amine center. In contrast, elevated temperatures or the presence of specific reagents might facilitate reactions involving the dithiolane ring. For example, the dithiolane moiety is generally stable under basic and nucleophilic conditions but can be cleaved under oxidative or certain acidic conditions, or in the presence of specific metal catalysts.

Reaction Kinetic Studies and Mechanistic Elucidation of Key Transformations

Detailed kinetic studies and mechanistic investigations specifically for the N-alkylation and N-acylation of this compound are not extensively reported in the literature. However, the mechanisms of these fundamental reactions are well-established for primary amines in general.

The N-alkylation of primary amines with alkyl halides typically follows second-order kinetics, being first order in both the amine and the alkyl halide (SN2). The rate of reaction is sensitive to steric hindrance at both the amine and the alkyl halide.

The N-acylation of amines with acyl chlorides is also a rapid, typically second-order reaction. The reaction proceeds through a nucleophilic addition-elimination mechanism. The initial nucleophilic attack of the amine on the carbonyl carbon is often the rate-determining step.

In the context of this compound, a key mechanistic question is the potential for intramolecular interactions. The sulfur atoms of the dithiolane ring possess lone pairs of electrons, which could potentially influence the reactivity of the neighboring amino group through space or through-bond interactions. For instance, chelation of a metal catalyst by both the amine and one of the sulfur atoms could influence the stereochemical outcome of a reaction. However, without specific experimental data, such proposals remain speculative.

Further research, including kinetic measurements under various conditions and computational modeling, would be necessary to fully elucidate the reaction mechanisms and the extent of any cooperative or competitive effects of the two functional groups in this compound.

Strategic Applications of 2 1,3 Dithiolan 2 Yl Ethan 1 Amine As a Versatile Synthetic Building Block

Precursor in Heterocyclic Chemistry

The unique structure of 2-(1,3-dithiolan-2-yl)ethan-1-amine, featuring both a nucleophilic primary amine and a dithiolane ring, makes it a valuable precursor for the synthesis of diverse nitrogen- and sulfur-containing heterocycles. The amine group can act as an initiator in cyclization reactions, while the dithiolane moiety can be retained as a key structural feature or serve as a masked aldehyde for further transformations.

Annulation Reactions for Nitrogen- and Sulfur-Containing Rings

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of heterocyclic synthesis. The primary amine of this compound is well-suited to participate in such reactions. For instance, it can engage in formal [3+2] or [4+2] cycloadditions.

One plausible strategy is the reaction with electron-deficient species like nitroalkenes. chim.it The amine can undergo a Michael-initiated ring closure (MIRC), a common pathway in the synthesis of five-membered nitrogen heterocycles. chim.it Similarly, reaction with appropriately substituted pyrones could lead to the formation of complex annulated systems. nih.gov The reaction of a related compound, 2-(1,3-dithiolan-2-ylidene)malononitrile, with phenylhydrazine (B124118) to yield a pyrazole (B372694) derivative demonstrates the utility of the dithiolane scaffold in building N,S-containing rings. researchgate.net

The following table outlines potential annulation reactions involving the amine functionality.

| Reaction Type | Co-reactant | Resulting Heterocycle (Potential) |

| MIRC Annulation | Substituted Nitroalkenes | Pyrrolidines, Pyrroles |

| [4+2] Cycloaddition | Activated Pyrones | Dihydropyridinones |

| Condensation/Cyclization | β-Dicarbonyl Compounds | Dihydropyrimidines, Diazepines |

| Pictet-Spengler Reaction | Aldehydes/Ketones | Tetrahydroisoquinolines (if dithiolane is part of an aryl group) |

Scaffold Assembly through Amine-Initiated Cyclizations

The nucleophilicity of the primary amine group is ideal for initiating cyclization cascades to assemble complex molecular scaffolds. In a process known as aminative annulation, the amine can attack an activated substrate, such as a cyano-enynyl ester, to trigger a series of bond-forming events, ultimately leading to highly functionalized cyclic molecules. rsc.org

By reacting this compound with bifunctional electrophiles, a variety of heterocyclic systems can be constructed. For example, reaction with a molecule containing both a carboxylic acid (or its derivative) and a leaving group could lead to the formation of lactams bearing the dithiolane side chain. The synthesis of dimethyl[(E)-(2-nitromethylidene-1,3-dithiolan-4-yl)methyl]amine involves the cyclization of potassium 2-nitroethene-1,1-bis(thiolate) with 2,3-dichloro-N,N-dimethylpropan-1-amine, showcasing how a dithiolane ring can be formed in conjunction with an amine-containing fragment. nih.gov

Role in the Synthesis of Complex Natural Products and Analogues

In the total synthesis of natural products, 1,3-dithianes and dithiolanes are frequently employed as masked carbonyl groups, allowing for polarity reversal (umpolung) of reactivity. organic-chemistry.orguwindsor.ca The this compound building block offers a dual advantage: it provides a latent aldehyde functionality within the dithiolane ring and a primary amine for constructing alkaloid-like frameworks. beilstein-journals.org

This compound could be a key synthon for alkaloids that feature a nitrogen atom separated from a carbonyl or aldehyde by a two-carbon spacer. The synthesis could proceed by first using the amine to build the core nitrogen-containing ring system, with the robust dithiolane group carried through several synthetic steps. In the later stages, the dithiolane can be hydrolyzed under specific conditions to unmask the aldehyde, which can then be used for further C-C bond formations or functional group manipulations to complete the synthesis of the target natural product. organic-chemistry.orguwindsor.ca This strategy is particularly useful in the synthesis of complex molecules like (−)-podophyllotoxin. nih.gov

Utilization in Polymer Chemistry as a Monomer or Cross-Linking Agent

The bifunctional nature of this compound makes it a highly attractive candidate for polymer chemistry. The primary amine allows it to be incorporated into polymer chains via step-growth polymerization, while the dithiolane ring offers a site for dynamic cross-linking.

The amine group can react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides, poly(amide-imide)s, or polyureas, respectively. This would produce polymers with pendant dithiolane rings along the backbone. A related monomer, N-[(1,3-dithiolan-2-yl)methyl]prop-2-enamide, which contains a polymerizable acrylamide (B121943) group, highlights the utility of the dithiolane moiety in polymer synthesis. sigmaaldrich.com Furthermore, monomers containing 1,2-dithiolane (B1197483) rings have been successfully copolymerized with other monomers like methyl methacrylate. researchgate.net

The dithiolane ring itself, particularly the disulfide bond, can be used for creating dynamic or reversible cross-links between polymer chains. nih.gov This is analogous to the behavior of α-lipoic acid, a 1,2-dithiolane, which can undergo ring-opening polymerization or be used to create dynamically crosslinked networks. rsc.orgnims.go.jp These cross-links are often responsive to stimuli such as reducing agents, which can break the disulfide bonds, offering a mechanism for creating self-healing or recyclable materials.

Application in Material Science for Functional Polymer Design (Focus on chemical synthesis, not material properties)

For the design of functional materials, this compound can be used to introduce the unique properties of the dithiolane ring onto various substrates or polymer backbones. The primary amine serves as a convenient chemical handle for grafting this functionality.

One key application is in the surface modification of materials. The amine can form covalent bonds (e.g., amides) with surfaces that have been pre-functionalized with carboxylic acids or activated esters. This process anchors the dithiolane group to the surface, which can then be used, for example, to attach metal nanoparticles.

In functional polymer design, the amine allows the compound to be grafted onto existing polymers. For example, a polymer with pendant acyl chloride or epoxy groups could be readily modified by reaction with this compound. This approach is supported by studies showing that hydroxy-functionalized dithiolanes can be synthesized and subsequently reacted to create functional monomers or for downstream modifications. nih.govnsf.govrsc.org The resulting dithiolane-functionalized polymer could exhibit properties like reversible adhesion or be used in creating dynamic covalent networks. nims.go.jp

The table below summarizes synthetic strategies for functional polymer design.

| Synthetic Strategy | Reactant/Substrate | Resulting Functional Material |

| Grafting-to | Polymer with electrophilic groups (e.g., poly(acrylic chloride)) | Polymer with pendant dithiolane groups |

| Amide Condensation | Carboxylic acid-terminated self-assembled monolayers (SAMs) | Dithiolane-functionalized surface |

| Reductive Amination | Aldehyde-functionalized polymer | Polymer with dithiolane groups linked by a secondary amine |

Development of Novel Ligands for Transition Metal Catalysis

The search for novel ligands is a driving force in the advancement of transition metal catalysis. mdpi.com this compound possesses two potential donor sites: the hard nitrogen atom of the primary amine and the soft sulfur atoms of the dithiolane ring. This N,S-bidentate character makes it a promising ligand for a variety of transition metals.

Upon coordination to a metal center, the ligand can form a stable five- or six-membered chelate ring, depending on which atoms coordinate. N,S-chelation is a common binding mode for ligands in coordination chemistry. wikipedia.org The electronic and steric properties of the resulting metal complex can be tuned by the choice of the metal and other co-ligands.

These novel complexes could find applications in various catalytic transformations. For instance, complexes of copper, palladium, or rhodium with this ligand could be explored for activity in cross-coupling reactions, hydrogenations, or C-H activation processes. mdpi.com The synthesis of copper complexes with aminopyridine ligands demonstrates the feasibility of coordinating amine-based ligands to create catalytically relevant structures. rsc.org The combination of a hard amine and soft sulfur donors could impart unique selectivity in catalysis compared to more common phosphine (B1218219) or N-heterocyclic carbene ligands.

Advanced Spectroscopic and Structural Characterization of 2 1,3 Dithiolan 2 Yl Ethan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(1,3-dithiolan-2-yl)ethan-1-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete map of the proton and carbon framework can be assembled.

¹H NMR, ¹³C NMR, and 2D NMR Techniques (COSY, HSQC, HMBC)

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. researchgate.netdocbrown.info For this compound, the expected signals in the ¹H NMR spectrum would include resonances for the two methylene (B1212753) groups of the ethylamine (B1201723) chain, a methine proton at the C2 position of the dithiolane ring, and the methylene protons of the dithiolane ring itself. The amine protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. docbrown.infochemicalbook.com

The ¹³C NMR spectrum is simpler due to the absence of carbon-carbon coupling and provides distinct signals for each unique carbon atom. researchgate.net Key signals would include those for the two carbons of the ethyl chain, the C2 carbon of the dithiolane ring (a thioacetal carbon), and the C4/C5 carbons of the dithiolane ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |

| -CH ₂-NH₂ | ¹H | ~2.8 - 3.2 | Triplet (t) |

| -CH ₂-CH₂-NH₂ | ¹H | ~1.9 - 2.2 | Multiplet (m) |

| S-CH (2)-S | ¹H | ~4.5 - 5.0 | Triplet (t) |

| S-CH ₂(4,5)-S | ¹H | ~3.2 - 3.4 | Multiplet (m) |

| -NH₂ | ¹H | ~1.5 - 3.0 | Broad Singlet (br s) |

| -C H₂-NH₂ | ¹³C | ~40 - 45 | |

| -C H₂-CH₂-NH₂ | ¹³C | ~35 - 40 | |

| S-C (2)-S | ¹³C | ~50 - 55 | |

| S-C (4,5)-S | ¹³C | ~38 - 42 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

2D NMR Techniques: To confirm the assignments made from 1D NMR and to establish connectivity, 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For the target molecule, COSY would show correlations between the protons of the adjacent methylene groups in the ethylamine chain (-CH₂-CH₂-), and between the C2 methine proton and the C2-methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For instance, the proton signal at ~4.5-5.0 ppm would correlate with the carbon signal at ~50-55 ppm, confirming their assignment to the C2 position of the dithiolane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for piecing together the molecular fragments. For example, HMBC would show a correlation from the protons of the methylene group adjacent to the amine (-CH₂-NH₂) to the C2 carbon of the dithiolane ring, unequivocally linking the ethylamine side chain to the heterocyclic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₅H₁₁NS₂), distinguishing it from other compounds with the same nominal mass. For instance, a deprotonated molecular ion [M-H]⁻ or a protonated molecular ion [M+H]⁺ can be analyzed to establish the exact molecular formula with a high degree of confidence. beilstein-journals.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. libretexts.org For this compound, the molecular ion (m/z 149) would be expected. The fragmentation is dominated by patterns characteristic of aliphatic amines and thioacetals. libretexts.orgmiamioh.edu

A primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of a stable, resonance-stabilized iminium ion.

Key Fragmentation Pathways:

α-Cleavage: Loss of the dithiolanylmethyl radical to produce the [CH₂NH₂]⁺ ion at m/z 30. This is often a dominant peak in the mass spectra of primary ethylamines.

Ring Fragmentation: Cleavage within the dithiolane ring can occur, leading to characteristic fragments. A common fragmentation involves the loss of an ethylene (B1197577) sulfide (B99878) molecule (C₂H₄S) or cleavage to form ions containing the dithiolane core.

Loss of the Amine Group: Cleavage of the C-N bond can result in the loss of •NH₂ (mass 16), leading to a fragment ion.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Remarks |

| 149 | [C₅H₁₁NS₂]⁺ | Molecular Ion (M⁺) |

| 116 | [C₄H₈S₂]⁺ | Loss of •CH₂NH₂ |

| 44 | [C₂H₆N]⁺ | Characteristic fragment from cleavage of the ethylamine chain docbrown.info |

| 30 | [CH₄N]⁺ | Result of α-cleavage, [CH₂NH₂]⁺. Often the base peak. libretexts.org |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing

The five-membered 1,3-dithiolane (B1216140) ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain. The ethylamine side chain would exhibit flexibility, and its conformation relative to the ring would be determined by crystal packing forces. Crucially, the primary amine group is a hydrogen bond donor, and the sulfur atoms can act as weak hydrogen bond acceptors. Therefore, the crystal packing would likely be dominated by intermolecular hydrogen bonds of the N-H···N or N-H···S type, which would organize the molecules into a specific supramolecular architecture. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. usp.br

For this compound, the key functional groups are the primary amine (-NH₂), the aliphatic C-H bonds, and the C-S bonds of the dithiolane ring.

N-H Vibrations: The primary amine group will show characteristic N-H stretching vibrations, typically as a pair of bands in the 3300-3500 cm⁻¹ region in the IR spectrum. The N-H bending (scissoring) vibration appears around 1590-1650 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear in the 1350-1470 cm⁻¹ range.

C-S Vibrations: The C-S stretching vibrations of the dithiolane ring are typically weaker and appear in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. These bands can be more prominent in the Raman spectrum. usp.brcurrentseparations.com

Raman spectroscopy is particularly useful for identifying the S-S bond if any disulfide derivatives are present and for the symmetric vibrations of the carbon backbone which may be weak in the IR spectrum. currentseparations.com

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium | Weak |

| 2850 - 3000 | C-H Stretch | Alkane (CH₂, CH) | Strong | Strong |

| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong | Weak |

| 1350 - 1470 | C-H Bend | Alkane (CH₂, CH) | Medium | Medium |

| 600 - 800 | C-S Stretch | Thioether | Weak to Medium | Medium to Strong |

Theoretical and Computational Investigations of 2 1,3 Dithiolan 2 Yl Ethan 1 Amine Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information on bonding, charge distribution, and orbital energies.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 2-(1,3-dithiolan-2-yl)ethan-1-amine, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The 1,3-dithiolane (B1216140) ring is known to adopt a non-planar conformation to relieve ring strain. Computational studies on similar dithiolane-containing molecules have shown that the ring typically assumes a "half-chair" or "twist" conformation. nih.govnih.gov DFT calculations would optimize the geometry to find the lowest energy structure, revealing the precise puckering of the dithiolane ring and the orientation of the ethylamine (B1201723) substituent.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (Note: These are representative values based on general principles and data from related structures. Actual calculated values may vary based on the level of theory and basis set used.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C-S | ~1.82 Å | |

| C-C (ring) | ~1.53 Å | |

| C-C (side chain) | ~1.54 Å | |

| C-N | ~1.47 Å | |

| Bond Angles | ||

| S-C-S | ~105° | |

| C-S-C | ~96° | |

| C-C-N | ~110° | |

| Dihedral Angle | ||

| S-C-C-S (ring puckering) | Varies (non-planar) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org These two orbitals are the "frontier" of the electron cloud and are central to how a molecule interacts with other chemical species. youtube.com

For this compound, the HOMO is expected to be primarily localized on the nitrogen atom of the amine group, reflecting the high energy of its lone pair of electrons. This makes the molecule a potential nucleophile or Brønsted-Lowry base, ready to donate electron density. youtube.com The LUMO, the lowest energy empty orbital, would likely be an antibonding orbital (σ*) associated with the C-S or C-N bonds, representing the region where the molecule can accept electron density, acting as an electrophile or Lewis acid. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitability. A large HOMO-LUMO gap suggests high stability, while a small gap implies higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Primary Atomic Contribution | Implied Reactivity |

| HOMO | Nitrogen (N) lone pair | Nucleophilic / Basic |

| LUMO | σ* (C-S, C-N) | Electrophilic / Acidic |

| HOMO-LUMO Gap | N/A | Indicator of chemical stability |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethylamine side chain allows this compound to exist in multiple spatial arrangements, or conformations. Conformational analysis involves mapping the potential energy surface by systematically rotating the single bonds in the molecule to identify stable, low-energy conformers and the energy barriers between them. mdpi.com

For the ethylamine portion, rotation around the C-C bond leads to staggered (gauche and anti) and eclipsed conformations. The staggered conformations are energy minima, while the eclipsed forms are energy maxima. mdpi.com The anti-conformer, where the dithiolane ring and the amine group are furthest apart, is often the most stable due to minimized steric hindrance. Quantum chemical calculations can precisely determine the relative energies of these conformers. This analysis is crucial as the dominant conformation can significantly influence the molecule's physical properties and biological activity.

Table 3: Hypothetical Relative Energies of Side-Chain Conformers

| Conformer (Dihedral Angle N-C-C-Cring) | Relative Energy (kcal/mol) | Stability |

| anti (~180°) | 0.0 (Global Minimum) | Most Stable |

| gauche (~60°, ~300°) | 0.5 - 1.5 | Less Stable |

| Eclipsed (~0°, ~120°) | 3.0 - 5.0 | Unstable (Transition State) |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for investigating the step-by-step pathways of chemical reactions. mdpi.com By modeling the reaction of this compound, for instance, in a nucleophilic substitution reaction, researchers can map the entire energy profile from reactants to products.

This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy. The activation energy governs the rate of the reaction. DFT calculations can elucidate the geometry of the transition state and compute its energy relative to the reactants and products. researchgate.net This information helps predict whether a reaction is kinetically feasible and can reveal details about bond-making and bond-breaking processes that are impossible to observe directly.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, offering a way to validate experimental data or assign complex spectra. A key application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT, can calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift. modgraph.co.uk

These predictions are sensitive to the molecular geometry, meaning an accurate conformational analysis is essential for reliable results. columbia.edu While calculations for ¹³C shifts are often quite accurate, predicting ¹H shifts can be more challenging, especially for protons involved in hydrogen bonding, such as those on the amine group. modgraph.co.uk Nevertheless, predicted spectra are invaluable for structural elucidation.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) (Note: Predicted values relative to TMS. These are estimates based on computational principles and may differ from experimental values.)

| Atom | Type | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

| -CH- (dithiolane) | Methine | ~4.5 - 5.0 | ~50 - 55 |

| -S-CH₂-CH₂-S- | Methylene (B1212753) (ring) | ~3.2 - 3.5 | ~38 - 42 |

| -CH-CH₂-CH₂-NH₂ | Methylene (bridge, α to ring) | ~2.0 - 2.3 | ~35 - 40 |

| -CH-CH₂-CH₂-NH₂ | Methylene (bridge, α to N) | ~2.8 - 3.1 | ~40 - 45 |

| -NH₂ | Amine | ~1.5 - 2.5 (variable) | N/A |

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of behavior in a solution. ethz.ch For this compound, MD simulations are particularly useful for studying its interactions with solvent molecules, such as water. dntb.gov.ua

By placing a model of the molecule in a simulated box of water molecules, MD can track the formation and lifetime of hydrogen bonds between the amine group (-NH₂) and surrounding water. rsc.org It can also characterize the weaker hydrophobic interactions around the dithiolane ring and ethyl chain. Key outputs from these simulations include radial distribution functions, which describe the structure of the solvation shell around different parts of the molecule. This provides insight into how the molecule is stabilized by the solvent and how it might interact with other molecules in a complex environment. ohiolink.edu

Future Research Directions and Emerging Trends in 2 1,3 Dithiolan 2 Yl Ethan 1 Amine Chemistry

Exploration of New Catalytic Systems for Efficient Synthesis and Transformations

The synthesis of the 1,3-dithiolane (B1216140) core is a cornerstone of organic chemistry, traditionally used for protecting carbonyl groups. organic-chemistry.org Future research will likely focus on discovering more efficient, selective, and reusable catalytic systems for both the synthesis of 2-(1,3-dithiolan-2-yl)ethan-1-amine and its subsequent chemical transformations.

The formation of the dithiolane ring from carbonyl compounds and 1,2-ethanedithiol (B43112) has been achieved using a variety of catalysts. organic-chemistry.org Researchers have successfully employed yttrium triflate, perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), and iron(III) fluoride (B91410) for this conversion, often under mild or solvent-free conditions. organic-chemistry.orgresearchgate.net These methods offer high chemoselectivity and, in some cases, the ability to reuse the catalyst, pointing towards more sustainable synthetic practices. organic-chemistry.orgresearchgate.net A key area of future work will be to adapt and optimize these and other novel catalytic systems specifically for precursors of this compound, aiming for higher yields and simplified purification processes. For instance, molybdenum trioxide (MoO₃) has been shown to act as a regenerable solid catalyst in the gas-phase conversion of related dithiolane thiones to ketones, suggesting its potential application in transformations of the dithiolane ring itself. nih.gov

Table 1: Selected Catalytic Systems for 1,3-Dithiolane Formation

| Catalyst | Substrates | Conditions | Key Advantages |

| Yttrium Triflate | Carbonyl compounds, 1,2-ethanedithiol | Catalytic amount | High chemoselectivity for aldehydes. organic-chemistry.org |

| HClO₄-SiO₂ | Aldehydes, Ketones | Solvent-free, room temperature | Extremely efficient, reusable catalyst. organic-chemistry.org |

| Iron(III) Fluoride | Carbonyl compounds, 1,2-ethanedithiol | Solvent-free, catalytic amount | Efficient, catalyst can be recovered and reused. researchgate.net |

| Hafnium Triflate | Aldehydes, Ketones | Catalytic amount | Mild conditions, tolerates sensitive functional groups. organic-chemistry.org |

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of chemical syntheses into automated platforms and continuous flow chemistry systems is a major trend in modern organic chemistry, offering enhanced efficiency, safety, and scalability. vapourtec.comnih.gov These technologies are particularly well-suited for the multi-step synthesis of derivatives of this compound.

Flow chemistry systems provide excellent control over reaction parameters such as temperature, pressure, and residence time, which is especially beneficial for highly exothermic or fast reactions. vapourtec.comnih.gov Automated platforms, using autosamplers and fraction collectors, can execute the synthesis of a library of compounds from different starting materials with minimal manual intervention. nih.gov For example, a reported automated continuous flow synthesis of tetrahydronaphthyridines successfully utilized primary alkylamines as a variable feedstock. nih.gov A similar strategy could be employed where this compound serves as a core building block, reacting with a variety of substrates in a flow reactor to rapidly generate a library of novel derivatives. This approach accelerates the discovery of new functional molecules for applications in medicinal chemistry and materials science. nih.govnih.gov

Design of Novel Functional Molecules Through Advanced Derivatization Strategies

The primary amine group in this compound is a prime target for derivatization, allowing for the construction of a vast array of more complex molecules. Advanced derivatization strategies will be crucial for tailoring the properties of the final compounds for specific applications.

Derivatization techniques can modify a molecule to enhance its physical, chemical, or biological properties. nih.govgreyhoundchrom.com For instance, the amine can be readily converted into amides, sulfonamides, ureas, and other functional groups through reactions with acyl chlorides, sulfonyl chlorides, and isocyanates, respectively. An example is the synthesis of N-[(1,3-dithiolan-2-yl)methyl]prop-2-enamide from a related dithiolane methylamine. sigmaaldrich.com These modifications can introduce new functionalities, such as chromophores for optical materials or pharmacophores for biological activity. Advanced protocols, such as two-step derivatization procedures used in analytical chemistry to label different functional groups, can inspire synthetic strategies for creating multifunctional molecules. nih.govresearchgate.net The synthesis of platinum(II) complexes containing dithiolane-2-ylidenemalonate ligands demonstrates how the dithiolane portion can be elaborated to coordinate with metal centers, opening avenues for creating novel organometallic compounds. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The unique structure of this compound and its derivatives makes it a valuable scaffold for interdisciplinary research, particularly at the intersection of organic chemistry with medicinal chemistry and materials science.

Medicinal Chemistry: The 2-phenethylamine scaffold, a structural analogue, is a well-established motif in medicinal chemistry, forming the basis for numerous neurotransmitters and therapeutic agents. mdpi.com Derivatives of 1,3-dithiolane have shown promise in various therapeutic areas. For instance, platinum(II) complexes bearing a 1,3-dithiolan-2-ylidenemalonate ligand have exhibited significant antitumor activity against leukemia cell lines. nih.gov Other dithiolane derivatives have been synthesized and evaluated as potential neonicotinoid insecticides and fungicides. researchgate.netnih.gov Furthermore, related heterocyclic structures have been designed as selective glutaminase (B10826351) 1 (GLS1) inhibitors for cancer therapy. nih.gov These precedents strongly suggest that novel derivatives of this compound could be promising candidates for drug discovery programs.

Materials Science: Compounds containing the 1,3-dithiolane fragment have been investigated for their electronic and optical properties. researchgate.net Specifically, derivatives have been used to create materials for optical data storage and as components of UV-protective coatings, valued for their stability and light-absorbing characteristics. researchgate.net The sulfur atoms of the dithiolane ring can also strongly interact with metal surfaces, a principle widely used in self-assembled monolayers and nanotechnology. This suggests that this compound derivatives could be designed as novel surface modifiers, ligands for nanoparticles, or components in organic electronic devices.

Table 2: Interdisciplinary Applications of Dithiolane-Containing Compounds

| Compound Class | Field of Application | Observed Effect / Use |

| Platinum(II) 1,3-dithiolan-2-ylidenemalonates | Medicinal Chemistry | Antitumor activity against leukemia L1210 cells. nih.gov |

| 1,3-Dithiolane-containing nitromethylene derivatives | Agrochemicals | Moderate insecticidal activity against Aphis craccivora. researchgate.net |

| (E)-[2-(1,3-Dithiolan-2-ylidene)hydrazinylidene] derivatives | Agrochemicals | Synthesized as potential broad-spectrum fungicides. nih.gov |

| 2-Ylidene-1,3-dithiolane derivatives | Materials Science | Used to create materials for optical data storage and UV-protective coatings. researchgate.net |

| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs | Medicinal Chemistry | Potent and selective inhibitors of glutaminase 1 (GLS1) for cancer therapy. nih.gov |

Development of Sustainable Synthetic Routes and Atom-Economical Processes

A growing emphasis in chemical synthesis is the development of sustainable and atom-economical processes that minimize waste and environmental impact. Future research on this compound will undoubtedly incorporate these green chemistry principles.

The use of heterogeneous, reusable catalysts like HClO₄-SiO₂ and iron(III) fluoride for dithiolane synthesis under solvent-free conditions is a significant step towards sustainability. organic-chemistry.orgresearchgate.net Another promising approach is the use of gas-phase reactions with regenerable catalysts, such as the conversion of 1,3-dithiolane-2-thione using molybdenum trioxide, where the reagent is regenerated by air. nih.gov This process is catalytic and uses oxygen from the air as the ultimate oxidant, minimizing stoichiometric waste. nih.gov Atom economy, which maximizes the incorporation of atoms from the reactants into the final product, will also be a key consideration. Designing synthetic pathways that avoid the use of protecting groups or employ catalytic C-H activation and other efficient bond-forming reactions will be a major goal for the synthesis and derivatization of this compound.

Q & A

Q. What are the recommended safety protocols for handling 2-(1,3-Dithiolan-2-yl)ethan-1-amine in laboratory settings?

While specific toxicological data for this compound may be limited, precautionary measures from analogous sulfhydryl-containing amines suggest avoiding inhalation, skin/eye contact, and ensuring proper ventilation. Use personal protective equipment (PPE) such as gloves and goggles, and adhere to GHS/CLP guidelines (e.g., P261, P262) .

Q. What analytical techniques are suitable for characterizing the structure of this compound?

- NMR Spectroscopy : ¹H-NMR can confirm amine proton environments and dithiolane ring protons (e.g., δ 2.8–3.5 ppm for S–CH₂ groups) .

- X-ray Crystallography : Resolve the dithiolane ring conformation (e.g., puckering amplitude/phase angles) and bond angles using software like SHELXL .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ ions).

Q. How can synthetic routes for this compound be optimized to improve yield?

Reductive amination or nucleophilic substitution strategies are common for ethylamine derivatives. For example, coupling reactions using HBTU/DIEA in DMF (as in ) can enhance efficiency. Protecting the amine group during dithiolane ring formation may reduce side reactions .

Advanced Research Questions

Q. How does the puckered conformation of the 1,3-dithiolane ring influence reactivity or biological activity?

The ring puckering (described via Cremer-Pople coordinates) affects steric and electronic properties. Computational studies (DFT or MD simulations) can correlate puckering amplitudes (e.g., ~0.5–1.0 Å) with redox behavior or ligand-receptor interactions. Crystallographic data (e.g., β = 116.8° in monoclinic systems) provide benchmarks for modeling .

Q. What methodologies are effective for assessing the compound’s potential as a serotonin receptor modulator?

- In vitro Binding Assays : Screen against 5-HT2A receptors using radioligand displacement (e.g., competition with [³H]ketanserin). Structure-activity relationships (SARs) can be derived by comparing with indole-ethylamine analogues .

- Functional Assays : Measure cAMP or calcium flux in transfected HEK293 cells to evaluate agonism/antagonism.

Q. How can computational modeling resolve contradictions in reported biological activities?

Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations can identify key binding residues and explain variations in receptor affinity across studies. Cross-validate with experimental IC₅₀ values and crystallographic poses .

Q. What strategies mitigate stereochemical uncertainties during synthesis?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective dithiolane ring formation.

- Crystallographic Analysis : Determine absolute configuration via anomalous dispersion in X-ray data .

Q. How do redox-active dithiolane moieties impact prodrug design?

The disulfide bond in the dithiolane ring can undergo glutathione-mediated reduction in vivo, releasing active amines. Evaluate redox stability using cyclic voltammetry (E₁/₂ ≈ −0.3 V vs. Ag/AgCl) and simulate release kinetics in biorelevant media (e.g., pH 7.4 PBS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic parameters for dithiolane-containing compounds?

Q. Why might toxicological studies yield conflicting results for structurally similar amines?

Variations in purity (e.g., residual solvents), assay conditions (e.g., cell line sensitivity), or metabolite profiling (e.g., CYP450 interactions) can explain discrepancies. Standardize testing using OECD guidelines and LC-MS/MS metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.